![molecular formula C12H8N2 B12954418 Benzo[f]cinnoline CAS No. 23992-63-4](/img/structure/B12954418.png)
Benzo[f]cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f]cinnoline: is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ . It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This heterocyclic compound is known for its unique structure, which includes a fused benzene and cinnoline ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo[f]cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzo[f]cinnoline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Benzo[f]cinnoline is used as a ligand to construct metal complexes, which are valuable in catalysis and materials science .
Biology and Medicine: The compound has shown potential in biological applications, including as a biosensor and in anticancer research .
Industry: this compound derivatives are used in the development of organic field-effect transistors and as fluorophores for biological studies .
Mécanisme D'action
The mechanism by which benzo[f]cinnoline exerts its effects is not fully understood. it is known to interact with various molecular targets and pathways. For example, its role as a ligand in metal complexes suggests that it can influence catalytic processes and electron transfer reactions .
Comparaison Avec Des Composés Similaires
Cinnoline: An aromatic heterocyclic compound with the formula C₈H₆N₂.
Quinoxaline: Another nitrogen-containing heterocycle with the formula C₈H₆N₂.
Quinazoline: A heterocyclic compound with the formula C₈H₆N₂.
Uniqueness: Benzo[f]cinnoline is unique due to its tricyclic structure, which includes a fused benzene and cinnoline ring system. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
23992-63-4 |
|---|---|
Formule moléculaire |
C12H8N2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
benzo[f]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
Clé InChI |
FCEUOTOBJMBWHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)

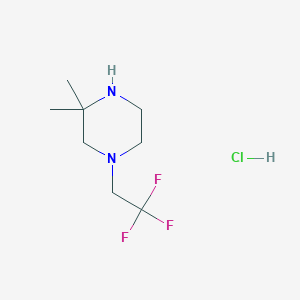
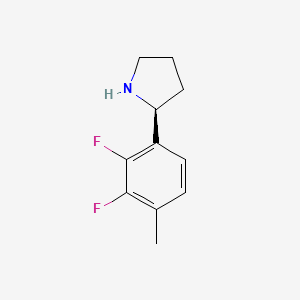
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
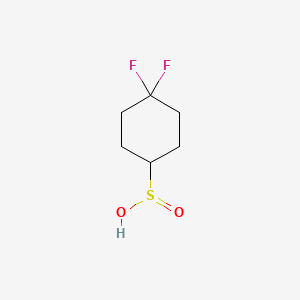
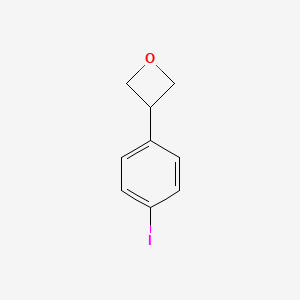



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
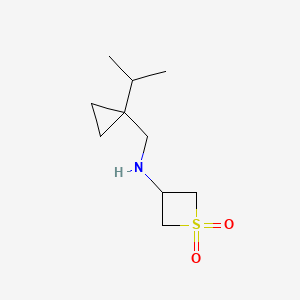
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
